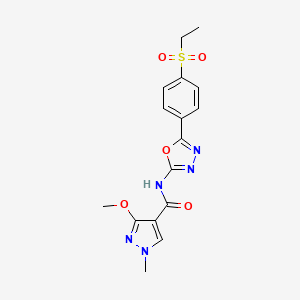

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of the compound N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for the growth and spread of cancer cells .

Mode of Action

The compound this compound interacts with its target, VEGFR2, by binding to it . This binding inhibits the activation of the receptor, thereby preventing the signal transduction that leads to angiogenesis .

Biochemical Pathways

The interaction of this compound with VEGFR2 affects the VEGF signaling pathway . This pathway is responsible for the proliferation and migration of endothelial cells, which are key processes in angiogenesis . By inhibiting this pathway, the compound can effectively suppress the formation of new blood vessels .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of angiogenesis . This results in the suppression of tumor growth and metastasis, as the formation of new blood vessels is crucial for providing nutrients and oxygen to the tumor cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of a compound .

生物活性

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant biological activity. Its molecular formula is C16H17N5O5S, and it has garnered interest for its potential therapeutic applications, particularly in cancer and inflammatory diseases. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . By binding to VEGFR2, the compound inhibits the VEGF signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This inhibition can significantly impact tumor growth and metastasis by restricting the blood supply to tumors.

Biochemical Pathways

The interaction with VEGFR2 leads to various downstream effects:

- Inhibition of Angiogenesis : By blocking VEGFR2 activation, the compound prevents endothelial cell proliferation and migration.

- Induction of Apoptosis : Some studies indicate that this compound may activate caspases involved in apoptosis, particularly in cancer cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Bioavailability : The extent and rate at which the compound enters systemic circulation are critical for its efficacy. Factors such as solubility and stability under physiological conditions play a role in determining bioavailability.

- Metabolism : The metabolic pathways for this compound are not fully elucidated; however, it is likely to undergo hepatic metabolism similar to other pyrazole derivatives.

Biological Activity

The compound exhibits a broad spectrum of biological activities:

Anticancer Activity

Several studies have highlighted its anticancer properties. For example:

- In vitro testing demonstrated significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) with an IC50 value of 39.70 µM .

- The compound also showed potent activity against other cancer types through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds containing similar structures exhibit antimicrobial properties. Pyrazole derivatives have been reported to possess:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Some derivatives show promising results against fungal pathogens like Aspergillus niger .

Anti-inflammatory and Other Activities

The compound's anti-inflammatory potential is notable:

- It may inhibit cyclooxygenase enzymes (COX), contributing to reduced inflammation .

- Other reported activities include antidiabetic effects and potential neuroprotective properties through modulation of metabolic enzymes relevant to neurodegenerative disorders .

Case Studies

Several case studies illustrate the effectiveness of this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer effects on MCF7 cells; showed dose-dependent inhibition of cell growth. |

| Study 2 | Investigated antimicrobial properties; demonstrated significant activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 3 | Assessed anti-inflammatory effects in animal models; showed reduced edema in paw models compared to controls. |

属性

IUPAC Name |

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5S/c1-4-27(23,24)11-7-5-10(6-8-11)14-18-19-16(26-14)17-13(22)12-9-21(2)20-15(12)25-3/h5-9H,4H2,1-3H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWDEOYSKXQARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。